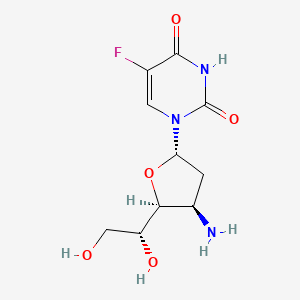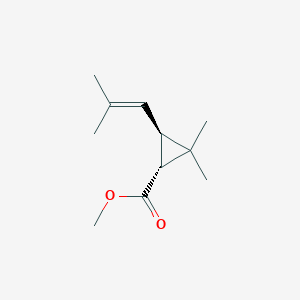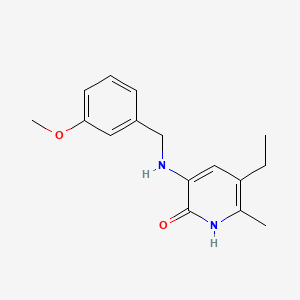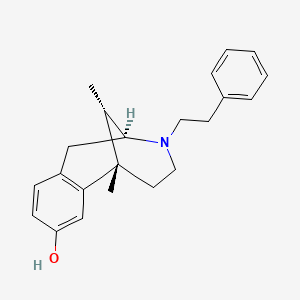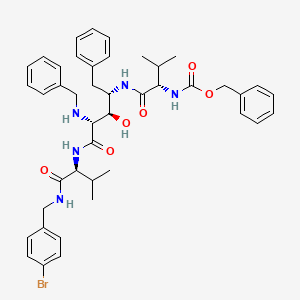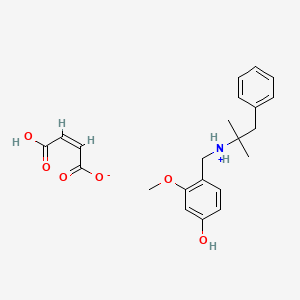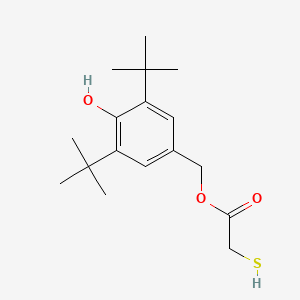
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate is an organic compound known for its unique chemical structure and properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of tert-butyl groups, a hydroxyl group, and a thioglycollate moiety, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thioglycolic acid. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the production of specialty chemicals, such as stabilizers and antioxidants for polymers and plastics.
Mecanismo De Acción
The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group and thioglycollate moiety play a crucial role in its antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor to 3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate, known for its anti-inflammatory properties.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another related compound with antioxidant activity.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness
This compound is unique due to the presence of both hydroxyl and thioglycollate groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Propiedades
Número CAS |
63147-28-4 |
|---|---|
Fórmula molecular |
C17H26O3S |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl 2-sulfanylacetate |
InChI |
InChI=1S/C17H26O3S/c1-16(2,3)12-7-11(9-20-14(18)10-21)8-13(15(12)19)17(4,5)6/h7-8,19,21H,9-10H2,1-6H3 |
Clave InChI |
XNAQFHAPGGRYKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


